molecular formula C19H16F3N5OS B2700742 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 921557-14-4

2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2700742
CAS No.: 921557-14-4
M. Wt: 419.43
InChI Key: YNQCIFOMMMWMOI-UHFFFAOYSA-N
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Description

2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It acts by covalently binding to the cysteine-481 residue in the BTK active site , leading to prolonged suppression of B-cell receptor (BCR) signaling pathways. This mechanism is critical for the survival, activation, and proliferation of B-cells, making BTK a high-value target in immunological and oncological research. Consequently, this compound is a vital tool for investigating the pathogenesis and treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune disorders like rheumatoid arthritis and lupus. Research utilizing this inhibitor focuses on elucidating the role of BTK in various inflammatory cascades and tumor microenvironments , providing key insights for the development of novel therapeutics.

Properties

IUPAC Name

2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5OS/c20-19(21,22)13-5-4-6-14(11-13)23-16(28)12-29-18-25-24-17-26(9-10-27(17)18)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQCIFOMMMWMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule characterized by its unique heterocyclic structure. This compound belongs to the imidazo[2,1-c][1,2,4]triazole family, which is known for its diverse biological activities. The presence of a trifluoromethyl group and a phenyl substituent enhances its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N6OSC_{15}H_{14}N_{6}OS, with a molecular weight of approximately 358.4 g/mol. Its structural complexity includes an imidazole ring fused to a triazole moiety, linked through a thioether bridge to an acetamide group.

PropertyValue
Molecular FormulaC₁₅H₁₄N₆OS
Molecular Weight358.4 g/mol
IUPAC NameThis compound
CAS Number921833-85-4

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. The imidazo[2,1-c][1,2,4]triazole structure has been linked to various antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively:

  • Inhibition against E. coli and S. aureus : Compounds derived from triazoles demonstrated Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like streptomycin .

Anticancer Activity

The biological potential of imidazo[2,1-c][1,2,4]triazole derivatives extends to anticancer applications. The mechanism is thought to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation. Some studies have reported that these compounds can induce apoptosis in cancer cell lines through various pathways.

Case Studies

  • Study on Antibacterial Properties : A recent study evaluated the antibacterial efficacy of several triazole derivatives against multiple bacterial strains. The results indicated that modifications on the triazole ring could enhance activity against resistant strains .
  • Anticancer Screening : Another investigation focused on the cytotoxic effects of imidazo[2,1-c][1,2,4]triazole derivatives on human cancer cell lines. The findings revealed that certain substitutions on the imidazole ring significantly increased cytotoxicity .

The biological activity of this compound is likely attributed to its ability to interact with various biomolecular targets:

  • DNA Gyrase Inhibition : Similar triazole compounds have shown to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription .
  • Apoptosis Induction in Cancer Cells : The presence of the imidazole and triazole rings may facilitate binding to cellular targets involved in apoptosis pathways .

Scientific Research Applications

Anticancer Properties

Recent studies indicate that compounds similar to 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide exhibit significant anticancer activities. For instance, derivatives of imidazo[2,1-c][1,2,4]triazole have shown promising results against various cancer cell lines:

CompoundCell Line TestedPercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99
OtherHCT-116IC50 = 3.23 μg/mL

These findings suggest that the compound may act by inhibiting specific cellular pathways involved in cancer proliferation and survival .

Antimicrobial Activity

Imidazole-containing compounds have been reported to possess broad-spectrum antimicrobial properties. The unique structure of This compound may contribute to its ability to interact with bacterial cell membranes or inhibit essential metabolic enzymes .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Variations in the synthesis process have led to the development of several derivatives with enhanced biological activities.

Table: Synthesis Overview

StepReaction Description
1Formation of imidazo[2,1-c][1,2,4]triazole core through cyclization reactions.
2Introduction of thioether linkage via nucleophilic substitution reactions.
3Final acetamide formation through coupling reactions with trifluoromethyl phenyl groups.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in preclinical models:

  • A study demonstrated that a structurally similar imidazole derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7), indicating potential for further development .
  • Molecular docking studies have suggested that these compounds can effectively bind to targets involved in cancer progression and inflammation pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence highlights cephalosporin derivatives (e.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid), which share sulfur-containing side chains but differ fundamentally in their core scaffolds and therapeutic applications . Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Feature Target Compound Cephalosporin Derivatives (e.g., )
Core Structure Imidazo[2,1-c][1,2,4]triazole with dihydro scaffold β-lactam ring fused to a dihydrothiazine ring
Side Chain Thioacetamide linked to 3-(trifluoromethyl)phenyl Thiadiazole-thioether or tetrazole-acetamido groups
Therapeutic Target Hypothesized: Kinases, inflammatory mediators Antibacterial (inhibit cell wall synthesis via PBP binding)
Key Functional Groups Trifluoromethyl (enhances lipophilicity and metabolic stability) β-lactam (essential for antibacterial activity)
Bioavailability Likely moderate (sulfur linkages improve solubility) Variable (depends on substituents and formulation)

Research Findings:

Structural Flexibility : Unlike β-lactam antibiotics, the target compound lacks a strained ring system critical for bacterial transpeptidase inhibition. Instead, its imidazo-triazole core may enable π-π stacking interactions with eukaryotic enzyme active sites .

Sulfur Linkages: Both compounds utilize sulfur atoms for covalent or non-covalent binding, but the thioacetamide in the target compound may favor reversible target engagement over the irreversible acylation mechanism of β-lactams.

Q & A

Q. What are the recommended synthetic routes for 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide?

  • Methodology : Utilize multi-step organic synthesis involving: (i) Condensation of substituted imidazo-triazole precursors with thiol-containing intermediates. (ii) Coupling with 3-(trifluoromethyl)phenylacetamide via nucleophilic substitution or amide bond formation.
  • Key techniques : Monitor reactions using TLC/HPLC; purify via column chromatography. Reference analogous syntheses of triazole-thioacetamide derivatives .
    • Validation : Confirm intermediates via 1^1H/13^13C NMR and elemental analysis .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Analytical pipeline : (i) X-ray crystallography for absolute configuration (if crystals are obtainable) . (ii) High-resolution mass spectrometry (HRMS) for molecular formula verification. (iii) FT-IR spectroscopy to confirm functional groups (e.g., C=O, C-S, CF3_3) .
  • Cross-validation : Compare spectral data with structurally similar imidazo-triazole derivatives .

Q. What experimental strategies are used to assess its solubility and lipophilicity?

  • Tools : Use the SwissADME platform to predict logP, aqueous solubility, and drug-likeness .
  • Empirical testing : Perform shake-flask experiments in buffers (pH 1.2–7.4) and measure partitioning in octanol-water systems. Compare results to computational predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

  • Approach : (i) Validate assay conditions (e.g., plasma protein binding, metabolic stability via liver microsomes). (ii) Use physiologically based pharmacokinetic (PBPK) modeling to reconcile bioavailability discrepancies.
  • Case study : Reference triazole derivatives showing improved correlation after adjusting for metabolic enzyme interactions .

Q. What computational methods are suitable for predicting its biological targets and binding affinity?

  • In silico workflow : (i) Molecular docking (AutoDock Vina, Schrödinger) to screen against kinases or inflammatory targets (e.g., COX-2). (ii) Molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability.
  • Validation : Compare docking poses with crystallographic data from related imidazo-triazole complexes .

Q. How should environmental fate studies be designed to evaluate its ecological impact?

  • Framework : (i) Hydrolysis/photolysis assays : Expose to UV light and aqueous buffers; analyze degradation products via LC-MS. (ii) Soil/water partitioning : Use OECD Guideline 106 to measure adsorption coefficients. (iii) Ecotoxicology : Test acute toxicity in Daphnia magna and algae. Reference protocols from long-term environmental projects .

Methodological Challenges & Solutions

Q. What experimental designs are optimal for assessing its pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Design : Implement a randomized block design with repeated measures (e.g., split-plot for dose-response and time-course variables). Use 4–6 replicates per group to ensure statistical power .
  • Data integration : Combine HPLC-based plasma concentration measurements with biomarker assays (e.g., cytokine levels for anti-inflammatory studies) .

Q. How can tautomeric or polymorphic forms of this compound affect research outcomes?

  • Mitigation strategies : (i) Solid-state NMR or PXRD to identify polymorphs. (ii) Solvent screening during crystallization to isolate dominant tautomers.
  • Case example : Thione-thiol tautomerism in triazole derivatives alters bioactivity; stabilize via pH control or co-crystallization .

Key Recommendations

  • Prioritize structure-activity relationship (SAR) studies by modifying the phenyl and trifluoromethyl groups .
  • Address metabolic instability via prodrug design (e.g., esterification of the acetamide moiety) .
  • Collaborate with crystallographers for X-ray analysis to guide rational drug design .

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